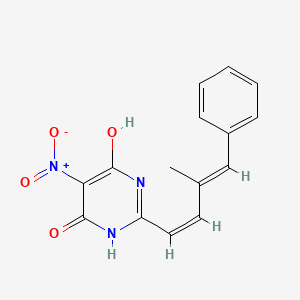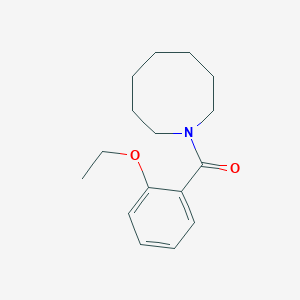
6-hydroxy-2-(3-methyl-4-phenyl-1,3-butadien-1-yl)-5-nitro-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-hydroxy-2-(3-methyl-4-phenyl-1,3-butadien-1-yl)-5-nitro-4(3H)-pyrimidinone is a chemical compound that has been studied extensively in the field of medicinal chemistry due to its potential applications as a therapeutic agent. In
Wissenschaftliche Forschungsanwendungen
6-hydroxy-2-(3-methyl-4-phenyl-1,3-butadien-1-yl)-5-nitro-4(3H)-pyrimidinone has been studied for its potential applications as a therapeutic agent in various diseases. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In particular, it has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Wirkmechanismus
The mechanism of action of 6-hydroxy-2-(3-methyl-4-phenyl-1,3-butadien-1-yl)-5-nitro-4(3H)-pyrimidinone is not fully understood. However, it has been suggested that the compound may exert its anticancer effects by inhibiting the activity of enzymes involved in cell proliferation and survival, as well as by inducing the production of reactive oxygen species that can cause DNA damage and cell death.
Biochemical and Physiological Effects
Studies have shown that 6-hydroxy-2-(3-methyl-4-phenyl-1,3-butadien-1-yl)-5-nitro-4(3H)-pyrimidinone has several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in cells, suggesting that it may have anti-inflammatory and antioxidant properties. Additionally, it has been shown to induce apoptosis in cancer cells, indicating its potential as a therapeutic agent for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-hydroxy-2-(3-methyl-4-phenyl-1,3-butadien-1-yl)-5-nitro-4(3H)-pyrimidinone in lab experiments is its potential as a therapeutic agent for cancer. Its anticancer properties make it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6-hydroxy-2-(3-methyl-4-phenyl-1,3-butadien-1-yl)-5-nitro-4(3H)-pyrimidinone. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for cancer and other diseases. Finally, investigations into the toxicity and safety of this compound are necessary before it can be used in clinical trials.
Synthesemethoden
The synthesis of 6-hydroxy-2-(3-methyl-4-phenyl-1,3-butadien-1-yl)-5-nitro-4(3H)-pyrimidinone involves the reaction of 5-nitrobarbituric acid with 3-methyl-4-phenyl-1,3-butadiene-1-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified using column chromatography to obtain a pure compound.
Eigenschaften
IUPAC Name |
4-hydroxy-2-[(1Z,3E)-3-methyl-4-phenylbuta-1,3-dienyl]-5-nitro-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10(9-11-5-3-2-4-6-11)7-8-12-16-14(19)13(18(21)22)15(20)17-12/h2-9H,1H3,(H2,16,17,19,20)/b8-7-,10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLCPPMQXFYLQK-UQGDGPGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\C2=NC(=C(C(=O)N2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-2-[(1Z,3E)-3-methyl-4-phenylbuta-1,3-dien-1-yl]-5-nitropyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-ethyl-1H-pyrazol-3-yl)methylene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5492883.png)
![2-[5-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5492886.png)
![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}ethanamine hydrochloride](/img/structure/B5492890.png)
![3-(5-bromo-2-furyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5492892.png)
![(2S*,4S*,5R*)-4-{[(1H-imidazol-2-ylmethyl)(methyl)amino]carbonyl}-2-isobutyl-1-methyl-5-pyridin-3-ylpyrrolidine-2-carboxylic acid](/img/structure/B5492898.png)

![5-isopropyl-2-methyl-4-({[(4-methylphenyl)sulfonyl]oxy}imino)-2,5-cyclohexadien-1-one](/img/structure/B5492916.png)
![N-(2-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5492924.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[3-(3-pyridinyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5492931.png)
![2-(1-pyrrolidinyl)-4-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5492940.png)
![1-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5492944.png)
![1-methyl-1'-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5492946.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5492951.png)
![1-acetyl-N-[2-(3-chlorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5492978.png)